N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Overview
Description
N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, and a carbamothioyl group attached to a substituted phenyl ring. The presence of the nitro group and the thioamide linkage contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce the nitro group at the 4-position, forming 2-methyl-4-nitrophenyl.
Thioamide Formation: The nitro-substituted phenyl compound is then reacted with thiourea under acidic conditions to form the carbamothioyl group.
Coupling with Naphthalene-1-carboxylic Acid: The resulting intermediate is coupled with naphthalene-1-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide, acetic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Reduction: Formation of N-[(2-methyl-4-aminophenyl)carbamothioyl]naphthalene-1-carboxamide.
Oxidation: Formation of N-[(2-methyl-4-nitrophenyl)carbamoyl]naphthalene-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The nitro group and thioamide linkage play crucial roles in its reactivity and binding affinity. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyl-4-nitrophenyl)carbamothioyl]acetamide
- N-[(2-methyl-4-nitrophenyl)carbamoyl]naphthalene-1-carboxamide
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
Uniqueness
N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene core and a carbamothioyl group attached to a nitro-substituted phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-11-14(22(24)25)9-10-17(12)20-19(26)21-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H2,20,21,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUVKBWHUKCMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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